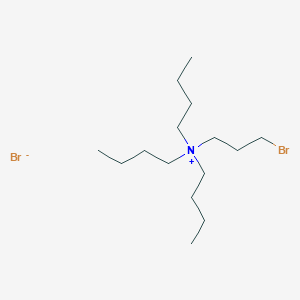
Vasoactive Eicosanoid HPLC Mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This mixture contains the characteristic metabolites of both PGI2 and TXA2. Contents: Thromboxane B2, 11-dehydro Thromboxane B2, 6-keto Prostaglandin F1α, 2,3-dinor-6-keto Prostaglandin F1α (100 µg each), and 12(S)-HHTrE (5 µg).
Wissenschaftliche Forschungsanwendungen
Chromatographic Techniques for Eicosanoids
- Comparative Study of Chromatographic Techniques : This study compares different chromatographic methods, including HPLC, for the analysis of tritium-labelled eicosanoids. HPLC is particularly noted for its effectiveness in analyzing high molar radioactivity eicosanoids (Shevchenko et al., 1988).
Eicosanoids in Health and Disease
Plasma Eicosanoids in Hypoxia : This research investigates the relationship between altitude hypoxia, acute mountain sickness, and the release of vasoactive eicosanoids, using HPLC for plasma concentration determination (Richalet et al., 1991).
Role in Inflammation and Disease Biomarkers : Describes a UPLC-SRM/MS method for quantifying key urinary eicosanoids, highlighting their roles as mediators and regulators in various diseases (Sterz et al., 2012).
Eicosanoids in Renal Function and Excretion : Explores the involvement of vasoactive eicosanoids in maintaining hyperfiltration induced by high protein intake or nephrectomy, highlighting their physiological importance (de Keijzer & Provoost, 1992).
Analytical Techniques in Eicosanoid Research
HPLC-Tandem Mass Spectrometry for Eicosanoid Analysis : A study on the development and evaluation of an HPLC-MS/MS approach for analyzing multiple eicosanoid lipid mediators (Grauw et al., 2011).
Detection and Quantification Techniques : Discusses LC/MS techniques and their application in eicosanoid analysis, emphasizing the sensitivity and specificity required due to low endogenous levels of eicosanoids (Lundström et al., 2009).
Simultaneous Determination of Eicosanoids : Presents an improved HPLC-fluorescence assay for quantifying eicosanoids in human plasma and rat tissues (Aghazadeh-Habashi et al., 2015).
Monitoring Eicosanoid Biosynthesis : Describes an HPLC-based assay system for quantifying lipoxygenase and cyclooxygenase metabolites in whole human blood, useful for drug testing (Frohberg et al., 2006).
Eicosanoids in Specific Biological Contexts
Inflammation and Skin Diseases : Discusses the role of eicosanoids in inflammatory skin diseases, using LC/MS analytics to analyze small sample volumes from open-flow microperfusion in a rat model (Pipper et al., 2019).
Eicosanoids in Cardiac Contexts : Examines the role of vasoactive cardiac eicosanoids in coronary flow modulation, particularly focusing on thromboxane in the rat heart (Giannessi et al., 1992).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




